molecular formula C22H27FN2O5 B2802416 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide CAS No. 942010-77-7

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2802416
CAS No.: 942010-77-7
M. Wt: 418.465
InChI Key: VNPWLYUYPBSKCU-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C22H27FN2O5 and its molecular weight is 418.465. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation for Pharmacological Activities

Research involving derivatives of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide has explored various pharmacological potentials. Studies have focused on synthesizing and evaluating compounds for their antimicrobial, anti-TB, antioxidant, anti-diabetic activities, and potential as memory enhancers. For instance, derivatives have been synthesized and assessed for their ability to enhance memory and inhibit acetylcholinesterase, showing potential as cognitive enhancers with dose-dependent increases in memory retention and significant inhibitory activities (Piplani et al., 2018). Furthermore, antimicrobial activities against various bacterial strains have been explored, suggesting the therapeutic utility of these compounds in treating infections (Joshi, Bapodra, & Parekh, 1997).

Antitumor and Anticancer Properties

The synthesis and characterization of specific derivatives have also indicated potential antitumor and anticancer properties. These compounds have been evaluated for their ability to inhibit the proliferation of cancer cell lines, indicating their promise in cancer therapy (Hao et al., 2017). Additionally, fluorine-18 labeled benzamide analogs targeting sigma2 receptors have been developed for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET), assisting in the diagnosis and management of cancer (Tu et al., 2007).

Drug Synthesis and Development

The chemical synthesis of these compounds has been refined to produce potential therapeutic agents. For example, gefitinib synthesis involved a compound with a morpholino group, demonstrating the role of these compounds in developing targeted therapies (Jin et al., 2005). Additionally, the development of a practical and scalable synthetic route for compounds with similar structural features highlights the ongoing efforts to create effective and manufacturable drugs (Yoshida et al., 2014).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O5/c1-27-19-12-16(13-20(28-2)21(19)29-3)22(26)24-14-18(25-8-10-30-11-9-25)15-4-6-17(23)7-5-15/h4-7,12-13,18H,8-11,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPWLYUYPBSKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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